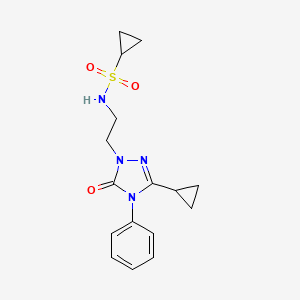

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c21-16-19(11-10-17-24(22,23)14-8-9-14)18-15(12-6-7-12)20(16)13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDXVUZXIUWCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNS(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Triazolone Derivatives

Sulfentrazone (N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide):

- Key Differences : Sulfentrazone features a dichlorophenyl group and a methanesulfonamide, whereas the target compound has a phenyl and cyclopropanesulfonamide.

- Impact : The dichlorophenyl group enhances herbicidal activity by increasing halogen-mediated binding interactions, while the cyclopropyl group in the target compound may improve metabolic stability .

5-[4-(2-Fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide :

- Key Differences : This compound includes a fluorophenyl substituent and dihydroxybenzene-sulfonamide, contrasting with the target’s phenyl and cyclopropanesulfonamide.

Sulfonamide-Linked Triazolones

VU0540616-1 (N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide):

- Key Differences : Replaces cyclopropanesulfonamide with a benzothiazole carboxamide.

N-((1S,3R,4S)-3-Ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide :

- Key Differences : Features a fused pyrrolo-triazolopyrazine ring and iodine substituent.

Antimicrobial Triazolone Derivatives

- Key Differences: These derivatives incorporate quinolone carboxylic acids linked to triazolylmethyl groups.

- Impact: The quinolone moiety confers antimicrobial activity via DNA gyrase inhibition, a mechanism absent in the target compound. The sulfonamide group in the target may instead target enzymes like carbonic anhydrases .

Physicochemical and Pharmacokinetic Properties

Table 1 compares key properties of the target compound with analogs:

Key Observations :

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopropyl moiety and a triazole ring, which are known to enhance biological activity through interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 1396862-06-8 |

| Molecular Formula | C23H26N6O3S |

| Molecular Weight | 466.6 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The presence of the triazole ring suggests potential inhibition of enzymes involved in critical pathways, such as those regulating cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The specific compound may demonstrate similar activities, making it a candidate for further investigation in the field of antimicrobial therapy.

Inhibition of Sphingomyelinase

A related study identified inhibitors of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in the cleavage of sphingomyelin to ceramide. This pathway is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarities to known nSMase2 inhibitors suggest it could also inhibit this enzyme, potentially leading to therapeutic applications in neuroprotection and cognitive enhancement .

Study on Neuroprotective Effects

In a study investigating the neuroprotective effects of triazole derivatives, compounds similar to this compound were tested in mouse models of Alzheimer’s disease. The results indicated that these compounds could reduce exosome release from neurons and improve cognitive function, suggesting a potential role in treating neurodegenerative disorders .

Anticancer Research

Another area of research focused on the anticancer properties of triazole-containing compounds. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This mechanism aligns with the expected activity of this compound due to its structural components .

Q & A

Q. What are the key synthetic pathways for this compound, and what methodological considerations are critical?

The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation, sulfonamide coupling, and triazole ring closure. Critical steps include:

- Cyclopropane introduction : Cyclopropyl groups are often added via [2+1] cycloaddition reactions using carbene precursors under controlled temperatures (0–5°C) .

- Sulfonamide coupling : Amine intermediates react with cyclopropanesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to avoid hydrolysis .

- Triazole formation : 1,2,4-Triazole rings are synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids under reflux in acetic acid .

Table 1: Example Reaction Conditions

Q. Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR confirms cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .

- X-ray crystallography : SHELX and WinGX suites refine crystal structures, resolving ambiguities in triazole ring geometry and sulfonamide conformation .

- HPLC-MS : Monitors reaction progress and purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic yield be optimized in large-scale preparations?

- Solvent selection : Replace acetic acid with propionic acid in triazole cyclization to reduce side-product formation .

- Catalyst screening : Test Pd(II)/Cu(I) bimetallic systems for cyclopropane formation to improve regioselectivity .

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

- Validation tools : Use the CheckCIF tool in SHELXL to identify outliers in bond lengths/angles (e.g., cyclopropane C–C bonds: 1.52–1.55 Å) .

- Alternative models : Compare refinement outcomes using independent software (e.g., OLEX2 vs. WinGX) to resolve electron density ambiguities .

- Twinned data : Apply the Hooft parameter in SHELXL for twinned crystals, ensuring R-factor convergence below 5% .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), focusing on sulfonamide H-bonding with Arg120 and Tyr355 .

- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the triazole moiety in hydrophobic pockets .

- QSAR modeling : Corrogate substituent effects (e.g., cyclopropyl vs. phenyl) on IC₅₀ values using MOE descriptors .

Q. Table 2: Example Biological Activity Data

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 inhibition | Recombinant human | 0.45 ± 0.1 | |

| Antibacterial | S. aureus (MIC) | 12.5 | |

| Cytotoxicity | HEK293 cells | >100 |

Methodological Recommendations

- Controlled atmosphere : Conduct sulfonamide coupling under nitrogen to prevent oxidation of amine intermediates .

- Data reproducibility : Validate HPLC retention times (±0.1 min) and NMR shifts (±0.05 ppm) across multiple batches .

- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including dose escalation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.